molecular formula C17H14O7 B600498 Iristectorigenin B CAS No. 86849-77-6

Iristectorigenin B

Cat. No.: B600498
CAS No.: 86849-77-6
M. Wt: 330.29
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Preparation Methods

Synthetic Routes and Reaction Conditions

Iristectorigenin B can be synthesized through various chemical routes. One common method involves the extraction of the compound from the rhizomes of Belamcanda chinensis using methanol as a solvent. The extract is then subjected to chromatographic techniques to isolate and purify this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from plant sources. The rhizomes are harvested, dried, and ground into a fine powder. This powder is then extracted using solvents such as methanol or ethanol. The extract is concentrated and purified using techniques like high-performance liquid chromatography to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Iristectorigenin B undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroxy derivatives .

Scientific Research Applications

Iristectorigenin B has a wide range of scientific research applications:

Mechanism of Action

Iristectorigenin B exerts its effects primarily through the activation of liver X receptors, which are nuclear receptors involved in the regulation of cholesterol homeostasis. By activating these receptors, this compound increases the expression of ATP-binding cassette transporters A1 and G1, which are involved in the efflux of cholesterol from macrophages. This reduces cholesterol accumulation in macrophages and helps maintain overall cholesterol balance without inducing hepatic lipid accumulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Iristectorigenin B is unique due to its dual role as a liver X receptor modulator and its ability to regulate cholesterol homeostasis without inducing hepatic lipid accumulation. This makes it a promising candidate for the development of therapies aimed at treating hypercholesterolemia and atherosclerosis .

Properties

IUPAC Name

5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-22-12-4-3-8(5-10(12)18)9-7-24-13-6-11(19)17(23-2)16(21)14(13)15(9)20/h3-7,18-19,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZOUWHPDDOJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70235862
Record name 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70235862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37744-62-0, 86849-77-6
Record name Iristectorigenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037744620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086849776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70235862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iristectorigenin B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF3VR8KUL4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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